molecular formula C8H15NO4 B555076 (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 3057-74-7

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B555076
CAS No.: 3057-74-7
M. Wt: 189.21 g/mol
InChI Key: MXWMFBYWXMXRPD-YFKPBYRVSA-N
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Description

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, with the chemical formula C9H17NO4, is a derivative of L-Aspartic acid. It appears as a colorless solid and is sparingly soluble in water . This compound is often used as a protected form of L-Aspartic acid in various chemical reactions and synthesis processes .

Mechanism of Action

Preparation Methods

The synthesis of (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves several steps:

    Starting Material: L-Aspartic acid is used as the initial raw material.

    Dehydration: L-Aspartic acid undergoes phosphorus trichloride dehydration to form L-Aspartic acid internal anhydride hydrochloride.

    Alcoholysis: The internal anhydride hydrochloride reacts with ethanol to produce L-Aspartic acid ethyl ester hydrochloride.

    Ester Exchange: The ethyl ester hydrochloride undergoes ester exchange with tert-butyl ester to form L-Aspartic acid-1-ethyl ester-4-tert-butyl ester.

    Hydrolysis: The final hydrolysis step yields this compound.

Chemical Reactions Analysis

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be compared with other similar compounds such as:

These compounds share the tert-butyl ester group but differ in their amino acid backbones and specific applications, highlighting the uniqueness of this compound in its specific roles and uses.

Properties

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184656
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3057-74-7
Record name 4-(1,1-Dimethylethyl) hydrogen L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3057-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-Aspartic acid 4-tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Customer
Q & A

Q1: What is interesting about the self-assembly properties of L-Aspartic acid 4-tert-butyl ester?

A: L-Aspartic acid 4-tert-butyl ester, when modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, exhibits intriguing self-assembly behavior in solution. [, ] This modified molecule, Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), forms rod-like structures at both low and high concentrations, and this morphology persists even upon heating. [] This is in contrast to the spherical assemblies observed for the similarly modified L-Glutamic acid derivative, highlighting the influence of side chain structure on self-assembly.

Q2: How does the molecular structure of L-Aspartic acid 4-tert-butyl ester influence its self-assembly?

A: While the exact mechanism of self-assembly for Fmoc-Asp(OtBu)-OH is still under investigation, the specific arrangement of its molecular features likely plays a crucial role. [] The presence of both hydrophobic (Fmoc group, tert-butyl ester) and hydrophilic (carboxylic acid) moieties within the molecule, along with the hydrogen bonding capacity of the aspartic acid backbone, likely drives the formation of ordered structures in solution. Further studies using techniques like NMR and FTIR are needed to elucidate the detailed interactions governing this process. []

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